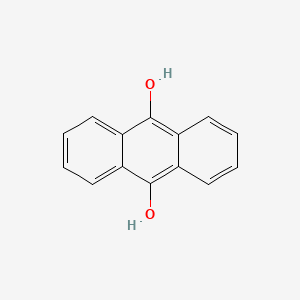

anthracene-9,10-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFMUWBCZZUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063664 | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-66-2 | |

| Record name | Anthrahydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIHYDROXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Anthracene-9,10-diol from Anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-9,10-diol, also known as anthrahydroquinone, is a hydroquinone derivative of anthraquinone. Its synthesis is a fundamental reaction in organic chemistry with significant industrial applications, most notably as a key intermediate in the Riedl–Pfleiderer process for the production of hydrogen peroxide.[1][2][3] This technical guide provides an in-depth overview of the primary synthetic routes from anthraquinone to this compound, offering detailed experimental protocols, quantitative data, and procedural diagrams to support researchers in their laboratory endeavors.

The core of this transformation lies in the reduction of the quinone moieties of anthraquinone to hydroxyl groups. This can be achieved through various methods, principally catalytic hydrogenation and chemical reduction using different reagents. The choice of method often depends on the desired scale, available resources, and purity requirements. Given the air-sensitivity of this compound, appropriate handling techniques are crucial for successful synthesis and isolation.[4][5][6]

Synthetic Methodologies

The conversion of anthraquinone to this compound is a reduction reaction. The most common and effective methods are detailed below.

Catalytic Hydrogenation

Catalytic hydrogenation is the most widely used industrial method for the large-scale production of this compound, particularly in the context of the anthraquinone process.[1][2][7] This method involves the use of hydrogen gas and a metal catalyst, typically palladium, to reduce anthraquinone.[1][3][7]

Reaction Scheme:

Anthraquinone + H₂ --(Catalyst)--> this compound

Key Parameters:

| Parameter | Typical Range/Value | Reference |

| Catalyst | Palladium on a solid support | [2] |

| Hydrogen Pressure | 1 - 5 bar | [1][7] |

| Temperature | 40 - 80 °C | [7][8] |

| Solvent | Biphasic mixture (e.g., C9-C10 aromatics and trioctyl phosphate) | [1] |

| Selectivity | > 90% | [1] |

Experimental Protocol: Laboratory-Scale Catalytic Hydrogenation

This protocol is adapted from the principles of the industrial anthraquinone process for laboratory-scale synthesis.

Materials:

-

Anthraquinone

-

Palladium on charcoal (5% Pd)

-

Ethanol (or a suitable non-polar/polar solvent mixture)

-

Hydrogen gas

-

Schlenk flask or a high-pressure autoclave

-

Magnetic stirrer and heating mantle

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

In a Schlenk flask or autoclave, add anthraquinone and the palladium on charcoal catalyst (typically 1-5 mol% of Pd relative to anthraquinone).

-

Add the solvent (e.g., ethanol) to dissolve the anthraquinone.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with an inert gas.

-

The catalyst can be removed by filtration under an inert atmosphere. The resulting solution contains this compound.

Note: Due to the air-sensitivity of the product, all work-up procedures should be performed under an inert atmosphere.

Chemical Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for converting quinones to hydroquinones in an alkaline medium.

Reaction Scheme:

Anthraquinone + Na₂S₂O₄ + NaOH (aq) → this compound (as sodium salt)

Experimental Protocol: Reduction with Sodium Dithionite

This protocol provides a general procedure for the reduction of anthraquinone using sodium dithionite.

Materials:

-

Anthraquinone

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve anthraquinone in a suitable organic solvent that is miscible with water (e.g., ethanol or acetone) or suspend it in an aqueous alkaline solution.

-

Prepare an aqueous solution of sodium dithionite and an alkali (e.g., sodium hydroxide). The alkali is necessary to maintain a basic pH for the reaction.

-

Slowly add the sodium dithionite solution to the anthraquinone mixture with vigorous stirring. The reaction is often accompanied by a color change.

-

The reaction is typically rapid and can be monitored by the disappearance of the solid anthraquinone and the formation of the soluble, often colored, salt of this compound.

-

After the reaction is complete, the product is in the form of its sodium salt in the aqueous solution. Acidification of the solution will precipitate the this compound, but this should be done carefully under an inert atmosphere to prevent oxidation.

Other Chemical Reducing Agents

Other reducing agents can also be employed for the synthesis of this compound, although they are less common in industrial applications.

-

Sodium Borohydride (NaBH₄): While sodium borohydride is a versatile reducing agent, the reduction of anthraquinone to this compound with NaBH₄ in common solvents like diglyme at room temperature can be slow or ineffective. The presence of peroxides has been reported to promote this reduction.[9]

-

Hydriodic Acid and Phosphorus: A mixture of hydriodic acid and red phosphorus can be used to reduce anthraquinone. This method, however, involves strong acids and is less common.[9]

-

Zinc and Acetic Acid/Sodium and Ethanol: These combinations have been used for the reduction of substituted anthraquinones to their corresponding dihydroanthracenes.[10]

Quantitative Data Summary

| Method | Reagents | Solvent | Temperature (°C) | Pressure (bar) | Yield | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Biphasic organic | 40-80 | 1-5 | High (Industrial) | [1][7][8] |

| Chemical Reduction | Na₂S₂O₄, NaOH/NH₄OH | Water/Organic Co-solvent | Room Temperature | Atmospheric | High | |

| Chemical Reduction | NaBH₄ | Diglyme | Room Temperature | Atmospheric | Variable, promoted by peroxides | [9] |

| Chemical Reduction | HI, P | - | - | - | - | [9] |

| Chemical Reduction | Zn/Acetic Acid or Na/Ethanol | - | - | - | Reported for substituted derivatives | [10] |

Purification of this compound

This compound is highly susceptible to oxidation by atmospheric oxygen, readily converting back to anthraquinone. Therefore, its purification and handling require air-sensitive techniques.[4][5][6]

Key Purification Steps:

-

Filtration under Inert Atmosphere: After the reaction, if a solid catalyst is used, it should be removed by filtration under a stream of nitrogen or argon using a Schlenk filter or in a glovebox.[4][11]

-

Solvent Removal: The solvent can be removed under reduced pressure, ensuring the apparatus is maintained under an inert atmosphere.[4]

-

Crystallization: Recrystallization from a suitable deoxygenated solvent under an inert atmosphere is an effective method for purification.

-

Handling and Storage: Purified this compound should be stored in a sealed container under an inert atmosphere, preferably in a freezer to minimize degradation.

Visualizing the Workflow and Reaction

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of anthraquinone.

Reaction Pathway: Reduction of Anthraquinone

Caption: The reduction-oxidation cycle of anthraquinone.

Conclusion

The synthesis of this compound from anthraquinone is a well-established chemical transformation with multiple effective methodologies. For large-scale and high-selectivity production, catalytic hydrogenation stands out as the method of choice, forming the backbone of the industrial anthraquinone process. For laboratory-scale synthesis, chemical reduction with sodium dithionite offers a convenient and efficient alternative. A critical consideration for any chosen method is the inherent air-sensitivity of the product, necessitating careful handling under inert conditions throughout the work-up and purification stages. This guide provides the foundational knowledge and procedural outlines to enable researchers to successfully synthesize and isolate this compound for their scientific investigations.

References

- 1. grokipedia.com [grokipedia.com]

- 2. innovation.world [innovation.world]

- 3. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. Anthraquinone Process for Production of Hydrogen Peroxide - Chempedia - LookChem [lookchem.com]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]

- 11. Air-free_technique [chemeurope.com]

An In-depth Technical Guide to Anthracene-9,10-diol (CAS: 4981-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-9,10-diol, a dihydroxy derivative of anthracene, is a molecule of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its potential applications in drug development, particularly focusing on its antioxidant properties, role in photodynamic therapy, and its potential as an inhibitor of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and Notch pathways. This document aims to be a valuable resource for researchers by summarizing key data in structured tables, providing detailed experimental protocols, and visualizing complex biological and experimental workflows.

Chemical and Physical Properties

This compound, also known as anthrahydroquinone, is an organic compound with the molecular formula C₁₄H₁₀O₂.[1][2][3] It is the reduced form of 9,10-anthraquinone.[1] The two hydroxyl groups at the 9 and 10 positions of the anthracene core significantly influence its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4981-66-2 | [2][4] |

| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Boiling Point | 475 °C at 760 mmHg | [4] |

| Density | 1.36 g/cm³ | [4] |

| Appearance | Solid | - |

| Solubility | Soluble in alkaline solutions.[1] | [1] |

Synthesis and Purification

The most common method for synthesizing this compound is through the reduction of 9,10-anthraquinone.[1] Several reducing agents and conditions can be employed for this transformation.

Experimental Protocol: Reduction of 9,10-Anthraquinone

Illustrative Protocol using Hydriodic Acid and Phosphorus:

-

Reactants: 9,10-anthraquinone, hydriodic acid, red phosphorus, iodine.

-

Procedure: A mixture of the corresponding anthraquinone, hydriodic acid, red phosphorus, and a catalytic amount of iodine is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After completion, the reaction mixture is cooled, and the solid product is filtered, washed with water to remove inorganic impurities, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Note: This is a generalized procedure and the optimal conditions (reaction time, temperature, and stoichiometry) would need to be determined experimentally.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy

Under nitrogen-saturated conditions, this compound exhibits distinct absorption bands.

Table 2: UV-Vis Absorption Data for this compound

| Wavelength (nm) | Assignment |

| 390 | Differently protonated species |

| 416 | Differently protonated species |

| 460 | Differently protonated species |

Note: Specific molar absorptivity values were not found in the searched literature.

NMR and FT-IR Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound were not available in the searched results. However, spectral data for closely related anthracene derivatives provide an indication of the expected signals. For ¹H NMR, signals corresponding to the aromatic protons would be expected in the downfield region. For ¹³C NMR, signals for the aromatic carbons and the carbons bearing the hydroxyl groups would be characteristic. An FT-IR spectrum would be expected to show a broad O-H stretching band for the hydroxyl groups and characteristic C-H and C=C stretching vibrations for the aromatic rings.

Applications in Drug Development

This compound and its derivatives have shown promise in several areas of drug development, primarily due to their biological activities.

Antioxidant Activity

This compound possesses potential antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS).[1] The hydroxyl groups on the anthracene ring are key to this activity. While specific quantitative antioxidant data for this compound is not available, the antioxidant potential of similar phenolic compounds is well-documented.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Principle: In the presence of an antioxidant, the purple color of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution fades, and the absorbance at a specific wavelength (around 517 nm) decreases.

-

Procedure:

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of DPPH in the same solvent.

-

Mix the DPPH solution with each dilution of the test compound and a control (solvent only).

-

Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

-

Photodynamic Therapy (PDT)

Anthracene derivatives are being investigated for their potential as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[1]

Mechanism of Action in PDT:

The general mechanism of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen and free radicals.[6] These ROS are highly cytotoxic and can induce cancer cell death through apoptosis or necrosis. Anthracene derivatives can act as photosensitizers in this process. The specific mechanism for this compound likely involves the generation of ROS upon light activation, a property valuable in cancer treatment strategies.[1]

Inhibition of Signaling Pathways

Aberrant signaling pathways are a hallmark of many cancers. Anthracene derivatives have been investigated as potential inhibitors of key oncogenic pathways, including the Wnt/β-catenin and Notch signaling pathways.

4.3.1. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[7][8] Some anthracene-9,10-dione derivatives have demonstrated potent inhibition of β-catenin.[7] While direct evidence for this compound is lacking, its structural similarity suggests it may also have inhibitory effects on this pathway.

4.3.2. Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of cell fate, and its aberrant activation is linked to cancer. Natural bioactive compounds are being explored for their ability to modulate this pathway. While no direct studies on this compound were found, the broader class of anthracene derivatives warrants investigation for their potential to inhibit Notch signaling.

Cytotoxicity Against Cancer Cells

Derivatives of 9,10-anthracenedione have shown significant cytotoxicity against various cancer cell lines.[9][10] For instance, certain 2,6-disubstituted anthracene-9,10-diones have reported in vitro cytotoxicity.[9] While specific IC₅₀ values for this compound are not available in the searched literature, the activity of its derivatives suggests that it could serve as a valuable scaffold for the development of new anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.

-

Conclusion

This compound is a versatile molecule with a range of interesting chemical and biological properties. Its straightforward synthesis from 9,10-anthraquinone makes it an accessible building block for further chemical modifications. While there are still gaps in the complete characterization of this compound, particularly regarding its detailed spectroscopic data and specific quantitative biological activities, the existing information highlights its potential in drug discovery and development. Its antioxidant properties, potential as a photosensitizer in PDT, and the possibility of it acting as an inhibitor of crucial cancer-related signaling pathways make it a compelling candidate for further investigation by researchers and scientists in the field. This guide serves as a foundational resource to stimulate and support future research into the therapeutic applications of this compound.

References

- 1. Buy this compound | 4981-66-2 [smolecule.com]

- 2. 9,10-Anthracenediol | C14H10O2 | CID 21082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:4981-66-2 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances for enhanced photodynamic therapy: from new mechanisms to innovative strategies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC07006A [pubs.rsc.org]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annulation of substituted anthracene-9,10-diones yields promising selectively antiproliferative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Anthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of anthracene-9,10-diol (also known as anthrahydroquinone). Given the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally related analogs, such as dithranol and 9,10-anthraquinone, to provide a robust framework for researchers. Detailed experimental protocols and relevant biological pathways are also presented to support further investigation and application in a drug development context.

Core Concepts: Solubility Profile

This compound's solubility is dictated by the interplay of its hydrophobic polycyclic aromatic core and the polarity of its two hydroxyl groups.[1] This dual nature results in a varied solubility profile across different solvent systems.

Qualitative Solubility Summary:

-

Aqueous Solubility: Exhibits very low solubility in neutral aqueous solutions due to the dominant hydrophobic character of the anthracene backbone.[2]

-

Alkaline Solubility: Readily dissolves in alkaline solutions, a characteristic feature of hydroquinones which deprotonate to form more soluble phenoxide salts.[3]

-

Polar Protic Solvents: Shows moderate solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups can engage in hydrogen bonding with the solvent molecules, facilitating dissolution.[2]

-

Polar Aprotic Solvents: Good solubility is observed in moderately polar aprotic solvents such as acetone and chloroform.[2]

-

Nonpolar Aromatic Solvents: Demonstrates excellent solubility in nonpolar aromatic solvents like benzene and toluene, driven by favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.[2]

Quantitative Solubility Data:

Direct quantitative solubility data for this compound is scarce in publicly available literature. To provide a useful reference, the following table summarizes the solubility of its oxidized form, 9,10-anthraquinone, and a closely related therapeutic analog, dithranol (1,8-dihydroxy-9(10H)-anthracenone).

| Compound | Solvent | Temperature (°C) | Solubility |

| 9,10-Anthraquinone | Water | 25 | Insoluble |

| Ethanol | 25 | Sparingly soluble | |

| Boiling Ethanol | 78 | 2.25 g / 100 g | |

| Acetone | Room Temperature | Soluble | |

| Chloroform | Room Temperature | Soluble | |

| Benzene | Room Temperature | Poorly soluble | |

| Toluene | Room Temperature | Poorly soluble | |

| Concentrated Sulfuric Acid | Room Temperature | Soluble | |

| Dithranol | Water | Not Specified | Practically insoluble |

| Dichloromethane | Not Specified | Soluble | |

| Acetone | Not Specified | Sparingly soluble | |

| Ethanol (~750 g/l) | Not Specified | Slightly soluble | |

| Ether | Not Specified | Slightly soluble |

Core Concepts: Stability and Degradation Profile

The stability of this compound is a critical consideration, particularly for its potential pharmaceutical applications. Its hydroquinone structure makes it susceptible to oxidation, especially in the presence of oxygen, light, and certain solvents.

Primary Degradation Pathway: Oxidation

The most significant degradation pathway for this compound is its oxidation back to the more stable 9,10-anthraquinone.[2] This reaction can be facilitated by atmospheric oxygen and is a key consideration for storage and formulation.

Photodegradation

Anthracene derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of endoperoxides, which can subsequently decompose into other products.[4] For derivatives of anthracene, photodegradation can be a significant liability, leading to loss of potency and the formation of potentially harmful photoproducts.

Fungal and Bacterial Degradation

In environmental contexts, both fungi and bacteria have been shown to degrade anthracene, often initiating the process through hydroxylation to form diol intermediates, which are then further metabolized.[5]

Due to the lack of specific quantitative stability data for this compound, a comprehensive forced degradation study is recommended to elucidate its intrinsic stability profile. A detailed protocol for such a study is provided in the subsequent section.

Experimental Protocols

Protocol for Determining Thermodynamic (Shake-Flask) Aqueous Solubility

This protocol is adapted from standard methods for determining the solubility of poorly soluble compounds and can be applied to this compound.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound (high purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

Hydrochloric acid buffer, pH 1.2

-

HPLC grade water, methanol, and acetonitrile

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 5 mL) of each aqueous buffer (pH 1.2, 4.5, and 7.4). The solid should be in excess to ensure a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the time to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in each buffer based on the concentration determined from the HPLC analysis and the dilution factor.

-

Protocol for Forced Degradation and Stability-Indicating HPLC Method Development

This protocol outlines a systematic approach to investigating the degradation pathways of this compound and developing a stability-indicating HPLC method.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a validated HPLC method capable of separating the parent drug from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, acetonitrile

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

Part A: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for up to 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Part B: Stability-Indicating HPLC Method Development (Proposed Method)

This proposed method is based on published methods for the analysis of anthralin (dithranol) and other anthracene derivatives.[7] It should be optimized and validated for the specific application.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: PDA detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.

-

Column Temperature: 30°C.

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualization of Relevant Signaling Pathways

Derivatives of 9,10-anthraquinone, the oxidized and more stable form of this compound, have been investigated for their potential to modulate key signaling pathways in the context of drug development, particularly in oncology and neurology.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. Certain anthraquinone derivatives have been explored as inhibitors of this pathway.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.

Conclusion

This compound is a molecule of interest with a solubility and stability profile that presents both challenges and opportunities for its application, particularly in drug development. Its poor aqueous solubility necessitates formulation strategies to enhance bioavailability, while its susceptibility to oxidation requires careful consideration of storage conditions and the inclusion of antioxidants in formulations. The development and validation of a robust, stability-indicating analytical method is paramount for its characterization and quality control. The potential for its derivatives to interact with significant biological pathways, such as the Wnt/β-catenin and monoamine oxidase systems, underscores the importance of continued research into this class of compounds. This guide provides a foundational framework of available knowledge and detailed experimental strategies to aid scientists and researchers in advancing the understanding and application of this compound.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. lcms.cz [lcms.cz]

- 3. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

anthracene-9,10-diol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Anthracene-9,10-diol, a dihydroxy derivative of anthracene. It is an organic compound formed by the reduction of 9,10-anthraquinone.[1] The presence of two hydroxyl groups at the 9 and 10 positions of the anthracene structure significantly influences its chemical properties and reactivity.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| CAS Number | 4981-66-2 | [2][4] |

Chemical Structure

The logical relationship between the key functional groups and the parent anthracene structure is depicted below.

References

An In-depth Technical Guide to the Spectroscopic Data of Anthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anthracene-9,10-diol (C₁₄H₁₀O₂), a derivative of anthracene. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes known qualitative spectroscopic characteristics and provides comparative data from closely related anthracene compounds. The methodologies presented are based on standard practices for the spectroscopic analysis of aromatic diols.

Introduction

This compound, also known as 9,10-dihydroxyanthracene, is a hydroquinone derivative of 9,10-anthraquinone.[1] Its chemical structure, featuring a polycyclic aromatic framework with hydroxyl groups at the 9 and 10 positions, makes it a subject of interest in organic synthesis and materials science.[2] Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

Due to the limited availability of precise, published spectral data for this compound, the following sections provide expected characteristic data based on its structure and information from related compounds.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The hydroxyl protons would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons. Carbons bearing the hydroxyl groups (C9 and C10) would be expected at a different chemical shift compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.5 | Multiplet | 8H |

| Hydroxyl-OH | Variable | Broad Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic C-H | 110 - 130 | ||

| Aromatic C-C | 120 - 140 | ||

| Aromatic C-OH | 140 - 160 |

Note: These are predicted values and should be confirmed with experimental data.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands.[2]

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended π-conjugated system of the anthracene core is expected to give rise to strong absorptions in the UV region.[2]

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~250 - 280 | High | π → π* |

Note: The exact λ_max and molar absorptivity are solvent-dependent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides an overview of the expected spectroscopic characteristics of this compound based on its chemical structure and data from related compounds. While precise experimental data remains elusive in publicly accessible literature, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this and similar aromatic diols. It is strongly recommended that experimental data be acquired for definitive structural confirmation.

References

An In-Depth Technical Guide to the Chemical Reactivity of Hydroxyl Groups in Anthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl groups in anthracene-9,10-diol. It delves into the acidity, oxidation, and derivatization reactions of these functional groups, presenting quantitative data where available. Detailed experimental protocols for key transformations are outlined to facilitate reproducibility. Furthermore, the biological significance of the hydroxyl groups' reactivity is explored, particularly in the contexts of antioxidant activity and photodynamic therapy. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of anthracene-based compounds in chemistry and drug development.

Introduction

This compound, also known as 9,10-dihydroxyanthracene or anthrahydroquinone, is a dihydroxy derivative of the polycyclic aromatic hydrocarbon anthracene. The molecule's chemical behavior is largely dictated by the two hydroxyl groups situated at the 9 and 10 positions of the central aromatic ring. These hydroxyl groups significantly influence the compound's electronic properties, solubility, and overall reactivity, making it a versatile precursor for the synthesis of various derivatives. Its unique structural and electronic characteristics have garnered interest in diverse fields, including organic electronics, dye synthesis, and, notably, pharmaceuticals due to its antioxidant and photosensitizing properties. This guide focuses specifically on the chemical reactivity of these hydroxyl groups, providing a detailed examination of their acidic nature, propensity for oxidation, and ability to undergo derivatization reactions such as esterification and etherification. Understanding these reactive characteristics is crucial for harnessing the full potential of this compound in various scientific and therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | |

| CAS Number | 4981-66-2 | |

| Predicted pKa | 10.85 ± 0.30 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in alkaline solutions |

Reactivity of the Hydroxyl Groups

The hydroxyl groups at the 9 and 10 positions of the anthracene core are the primary sites of chemical reactivity. Their phenolic nature confers acidic properties and allows for a range of chemical transformations.

Acidity and pKa

The hydroxyl groups of this compound are weakly acidic, a characteristic typical of phenols. The predicted pKa value for these groups is approximately 10.85.[1] This acidity is a critical factor in its solubility in alkaline solutions and influences its nucleophilic character in various reactions. The deprotonation of the hydroxyl groups to form the corresponding dianion enhances the electron-donating ability of the oxygen atoms, which can impact the molecule's redox potential and reactivity in subsequent reactions.

Oxidation

One of the most prominent reactions of this compound is its oxidation to 9,10-anthraquinone. This reversible redox behavior is central to many of its applications. The oxidation can be achieved using a variety of oxidizing agents.[2] This transformation involves the loss of two protons and two electrons from the hydroxyl groups, leading to the formation of two carbonyl groups and the restoration of a more stable, fully aromatic anthraquinone core.

Experimental Protocol: Oxidation of this compound to 9,10-Anthraquinone

This protocol describes a general method for the oxidation of this compound.

Materials:

-

This compound

-

Oxidizing agent (e.g., ceric ammonium nitrate, sodium dichromate)

-

Suitable solvent (e.g., acetic acid, acetone)

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent to the solution. The molar ratio will depend on the specific oxidizing agent used.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding water.

-

Collect the crude 9,10-anthraquinone by filtration.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Oxidation:

Caption: Workflow for the oxidation of this compound.

Esterification

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction typically requires a catalyst, such as a strong acid, or is performed under basic conditions when using more reactive acylating agents. The resulting esters can exhibit altered solubility, stability, and biological activity compared to the parent diol.

Experimental Protocol: Esterification of this compound

This protocol provides a general procedure for the synthesis of this compound esters.

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride, benzoyl chloride)

-

Base (e.g., pyridine, triethylamine) or acid catalyst (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Stir plate and stir bar

-

Round-bottom flask

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere.

-

Add the base or acid catalyst.

-

Add the acylating agent dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Allow the reaction to proceed for a set time, monitoring by TLC.

-

Quench the reaction by adding water or a dilute acid/base solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the ester by column chromatography or recrystallization.

Etherification

Ether derivatives of this compound can be synthesized via reactions such as the Williamson ether synthesis.[3] This involves the deprotonation of the hydroxyl groups with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. The resulting ethers have modified electronic and steric properties, which can be leveraged in the design of new materials and therapeutic agents.

Experimental Protocol: Williamson Ether Synthesis of this compound Ethers

This protocol outlines a general method for the etherification of this compound.

Materials:

-

This compound

-

Strong base (e.g., sodium hydride, potassium carbonate)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Stir plate and stir bar

-

Round-bottom flask

-

Apparatus for inert atmosphere

Procedure:

-

Suspend the strong base in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound in the same solvent dropwise to the suspension.

-

Stir the mixture at room temperature for a period to allow for complete deprotonation.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction if necessary and monitor its progress by TLC.

-

After completion, cool the reaction and quench by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent in vacuo.

-

Purify the ether product using column chromatography or recrystallization.

General Workflow for Derivatization:

Caption: Derivatization of this compound.

Biological Significance of Hydroxyl Group Reactivity

The reactivity of the hydroxyl groups in this compound is directly linked to its biological activities.

Antioxidant Activity

The hydroxyl groups are key to the antioxidant properties of this compound. They can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging radical chain reactions. The ease of this hydrogen atom transfer is related to the O-H bond dissociation enthalpy, which is influenced by the stability of the resulting phenoxyl radical. The antioxidant mechanism can be depicted as a hydrogen atom transfer (HAT) process.

Hypothetical Antioxidant Mechanism:

References

The Discovery and Enduring Legacy of Anthracene-9,10-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene-9,10-diol, also known as anthrahydroquinone, is a hydroquinone derivative of anthracene. First synthesized in 1871, its history is deeply intertwined with the development of the synthetic dye industry and later, the large-scale industrial production of hydrogen peroxide. Beyond its industrial significance, recent research has unveiled its potential in medicine, particularly in areas of antioxidant activity, photodynamic therapy, and as a scaffold for the development of signaling pathway inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, tailored for a scientific audience.

Discovery and Historical Context

The first documented synthesis of this compound was achieved by the German chemist Carl Liebermann in 1871 . His work was a part of the broader scientific exploration of anthracene and its derivatives, which were of immense interest following the synthesis of the valuable dye alizarin from anthracene by Carl Gräbe and Liebermann himself in 1868.

Liebermann's method involved the reduction of 9,10-anthraquinone, the oxidized form of the diol. This discovery was significant as it established a fundamental chemical relationship between these two key anthracene derivatives and laid the groundwork for future developments in anthraquinone chemistry.

The industrial importance of this compound surged in the 1930s and 1940s with the development of the Riedl-Pfleiderer process , which remains the primary method for the industrial production of hydrogen peroxide.[1][2] This process utilizes the reversible oxidation-reduction cycle between an alkylated anthraquinone and its corresponding anthrahydroquinone (this compound derivative).

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of 9,10-anthraquinone. Over the years, various methods have been developed, ranging from classical chemical reductions to modern catalytic hydrogenation.

Historical Synthesis: Liebermann's Method (1871)

Experimental Protocol: Reduction of Anthraquinone with Zinc Dust

-

Reactants: 9,10-anthraquinone, zinc dust, and an aqueous alkali solution (e.g., sodium hydroxide or ammonia).

-

Procedure: A suspension of 9,10-anthraquinone is prepared in an aqueous alkaline solution. Zinc dust is then added portion-wise to the stirred suspension. The reaction mixture is heated, often to reflux, for a period sufficient to induce the reduction, which is typically indicated by a color change.

-

Work-up: After the reaction is complete, the excess zinc dust is removed by filtration. The resulting alkaline solution of the anthracene-9,10-diolate is then carefully acidified. This protonates the diolate, causing the precipitation of this compound. The precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried.[3]

Modern Industrial Synthesis: The Riedl-Pfleiderer Process

The Riedl-Pfleiderer process is a continuous, cyclic process for the production of hydrogen peroxide, where an alkylated this compound is a key intermediate.[4][5]

Experimental Workflow: Riedl-Pfleiderer Process

References

- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailoring photosensitive ROS for advanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of the Anthracene-9,10-dione/diol Redox System and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene derivatives are a vast and structurally diverse class of natural products, predominantly recognized in their oxidized form as anthraquinones (anthracene-9,10-diones). These compounds are widespread in various natural sources, including plants, fungi, lichens, and insects, where they contribute to pigmentation and play significant roles in the organism's defense and survival. While the oxidized dione form is the most stable and commonly isolated, the biological activity of these molecules is often intrinsically linked to their reduced form, anthracene-9,10-diol (anthrahydroquinone). This technical guide provides a comprehensive overview of the natural occurrence of anthracene-9,10-dione derivatives, with a focus on their in vivo reduction to the diol form and the subsequent biological implications. We will delve into the quantitative distribution of these compounds in nature, detail the experimental protocols for their study, and visualize the key signaling pathways they modulate.

Natural Occurrence and Quantitative Distribution

Anthraquinone derivatives are secondary metabolites found in a variety of organisms. In plants, they are particularly abundant in the families Polygonaceae (Rheum spp.), Fabaceae (Cassia spp.), and Rubiaceae (Rubia spp.). Fungi, especially species of Aspergillus, Penicillium, and Cortinarius, are also prolific producers of these compounds. The concentration of these derivatives can vary significantly depending on the species, the specific plant part or fungal strain, and environmental conditions.

Below are tables summarizing the quantitative data for some of the most well-studied naturally occurring anthraquinone derivatives.

Table 1: Quantitative Analysis of Anthraquinone Derivatives in Plant Species

| Plant Species | Derivative | Plant Part | Concentration/Yield | Reference(s) |

| Rheum australe (syn. Rheum emodi) | Emodin | Root | 15% of extract | [1] |

| Physcion | Root | 4.2% of extract | [1] | |

| Chrysophanol | Root | 1.6% of extract | [1] | |

| Aloe-emodin | Root | 0.46% of extract | [1] | |

| Rheum palmatum | Emodin | Roots and rhizomes | ~2.31 mg/g | [2] |

| Cassia siamea | Total free chrysophanol | Not specified | 0.71% | [3] |

| Total free physcione | Not specified | 0.23% | [3] | |

| Total free emodin | Not specified | 0.05% | [3] | |

| Cassia javanica | Total free chrysophanol | Not specified | 0.36% | [3] |

| Total free physcione | Not specified | 0.14% | [3] | |

| Total free emodin | Not specified | 0.05% | [3] | |

| Rubia tinctorum | Alizarin | Root | 6.1 to 11.8 mg/g | [4] |

Table 2: Yield of Anthraquinone Derivatives from Fungal Cultures

| Fungal Species | Starting Material | Extraction Method | Yield | Reference(s) |

| Dermocybe sanguinea | 10.5 kg fresh fungi | Enzymatic Hydrolysis | 56 g (Emodin & Dermocybin fraction) | [5] |

| Cortinarius sanguineus | 34.8 g dried carpophores | Successive Ultrasonication | 12665.8 mg (Methanol extract) | [5] |

| Cortinarius malicorius | 6014.2 mg | Not specified | 1269.8 mg (21.1% w/w) | [5] |

The Anthracene-9,10-dione/diol Redox Couple: A Key to Biological Activity

While anthraquinones are the prevalent form in nature, their biological effects are often mediated through their reduction to anthracene-9,10-diols. This conversion is a critical bioactivation step that can occur enzymatically within cells. The diol form is generally more reactive and can participate in redox cycling, a process that has profound biological consequences.

The redox cycling of anthraquinones involves the transfer of electrons from cellular reducing agents, such as NADPH, to the anthraquinone, forming a semiquinone radical. This radical can then transfer an electron to molecular oxygen, generating superoxide radicals and regenerating the parent anthraquinone. This process can lead to the production of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which can induce oxidative stress and damage cellular components like DNA, lipids, and proteins. This ROS-mediated damage is a key mechanism behind the cytotoxic and antimicrobial activities of many anthraquinone derivatives.

Below is a simplified workflow illustrating the in vivo redox cycling of anthraquinones.

Caption: In vivo redox cycling of anthraquinones leading to ROS production.

Experimental Protocols

Protocol 1: Extraction and Isolation of Anthraquinones from Rheum spp. (Rhubarb) Roots

This protocol outlines a general procedure for the extraction and isolation of anthraquinones from plant material.

Materials:

-

Dried and powdered roots of Rheum spp.

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Extraction:

-

Macerate 100 g of powdered rhubarb root in 500 mL of methanol for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in 200 mL of water and partition successively with n-hexane (3 x 150 mL) and ethyl acetate (3 x 150 mL) in a separatory funnel.

-

Collect the ethyl acetate fraction, which will contain the majority of the anthraquinones.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

-

-

Isolation by Column Chromatography:

-

Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualize the spots on the TLC plates under UV light (254 nm and 365 nm).

-

Combine fractions containing the same compound (based on TLC analysis) and evaporate the solvent to obtain the purified anthraquinone derivatives.

-

-

Structure Elucidation:

-

The structure of the isolated compounds can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Protocol 2: Assessment of Cytotoxic Activity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of an isolated anthraquinone derivative on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Isolated anthraquinone derivative dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the anthraquinone derivative in culture medium from the stock solution.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways Modulated by Anthracene-9,10-dione Derivatives

Many naturally occurring anthraquinone derivatives exert their biological effects by modulating specific intracellular signaling pathways. These interactions are often the basis for their therapeutic potential, particularly in cancer and inflammatory diseases.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain anthraquinone derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by anthraquinone derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some anthraquinones can inhibit this pathway, leading to anti-proliferative effects.

Caption: Anthraquinone derivatives can inhibit the MAPK/ERK signaling pathway.

Conclusion

The anthracene-9,10-dione/diol system represents a fascinating and biologically significant class of natural products. While the dione (anthraquinone) form is what is predominantly isolated from natural sources, its reduction to the diol (anthrahydroquinone) form is often a prerequisite for its diverse biological activities. The ability of these compounds to undergo redox cycling and modulate key cellular signaling pathways underscores their potential as lead compounds for the development of new therapeutic agents. Further research into the natural occurrence of the diol derivatives and the specific enzymes responsible for the in vivo redox cycling will undoubtedly open up new avenues for drug discovery and a deeper understanding of the chemical ecology of the producing organisms. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the exploration of these remarkable natural products.

References

A-Theoretical Investigation into the Electronic Structure of Anthracene-9,10-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the electronic structure of anthracene-9,10-diol (C₁₄H₁₀O₂). By leveraging computational chemistry, researchers can gain profound insights into the molecule's quantum mechanical properties, which are pivotal for applications ranging from materials science to pharmacology, particularly in fields like photodynamic therapy.

Introduction to this compound

This compound is a dihydroxy derivative of anthracene, a polycyclic aromatic hydrocarbon. The addition of hydroxyl groups at the 9 and 10 positions significantly alters the electronic landscape of the parent anthracene molecule, influencing its reactivity, stability, and photophysical behavior. These modifications are of great interest, especially in drug development, where anthracene derivatives have been explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation.[1] Theoretical calculations serve as a powerful, non-invasive tool to predict and understand these properties at a molecular level.

Computational Methodologies

The electronic structure of aromatic molecules like this compound is predominantly studied using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a favorable balance between computational cost and accuracy for systems of this size.

-

Density Functional Theory (DFT): This method is used to determine the ground-state electronic properties. The choice of a functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely employed for organic molecules, often paired with Pople-style basis sets like 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe electron distribution.[2][3]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties, such as UV-Visible absorption spectra, TD-DFT is the standard approach.[4] It calculates the energies of electronic transitions from the ground state to various excited states.

A typical computational workflow involves initial geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm that the structure is a true minimum. Subsequently, single-point energy calculations are performed to derive electronic properties like molecular orbital energies and charge distributions.

Analysis of Electronic Structure

3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions.

-

HOMO: For this compound, the HOMO is primarily composed of π-type orbitals distributed across the anthracene core. The electron-donating hydroxyl groups perturb these orbitals, typically raising the HOMO energy level compared to unsubstituted anthracene.

-

LUMO: The LUMO retains a π* character, with its energy level also being influenced by the substituents.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key parameter that correlates with the molecule's kinetic stability and the energy of its lowest-energy electronic transition. A smaller gap generally implies higher reactivity and a bathochromic (red) shift in its absorption spectrum.[5]

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the highly electronegative oxygen atoms of the hydroxyl groups. In contrast, the hydrogen atoms of the hydroxyl groups and the aromatic rings would exhibit positive or near-neutral potential, indicating electrophilic and non-polar sites, respectively.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from DFT and TD-DFT calculations on this compound, using the B3LYP functional and 6-311+G(d,p) basis set.

Table 1: Calculated Ground-State Properties

| Property | Value | Unit |

|---|---|---|

| Ground State Energy | (Illustrative value) | Hartrees |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap (ΔE) | 4.60 | eV |

| Dipole Moment | 1.50 | Debye |

Table 2: Predicted Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.31 | 374 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.54 | 350 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.13 | 300 | 0.45 | HOMO → LUMO+1 (92%) |

Experimental Protocols

This section provides standardized computational protocols for researchers aiming to replicate or extend the theoretical analysis of this compound.

Protocol 1: Ground-State Geometry Optimization and Electronic Property Calculation

-

Molecular Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:

-

Calculation Type: Opt Freq (Optimization followed by Frequency).

-

Method: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Charge and Multiplicity: 0 1 (for a neutral singlet state).

-

-

Execution: Submit the calculation. The optimization process iteratively adjusts the molecular geometry to find the minimum energy structure.

-

Verification: Upon completion, verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

-

Analysis: From the output file, extract key data:

-

Final optimized energy.

-

Cartesian coordinates of the optimized structure.

-

HOMO and LUMO energy levels.

-

Dipole moment.

-

-

Post-Processing: Use the optimized coordinates to perform additional analyses, such as generating the Molecular Electrostatic Potential (MEP) map and conducting Natural Bond Orbital (NBO) analysis.

Protocol 2: Excited-State UV-Visible Spectrum Calculation

-

Structure Preparation: Use the optimized ground-state geometry from Protocol 1.

-

Input File Preparation: Create a new input file specifying a TD-DFT calculation.

-

Calculation Type: TD.

-

Method: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Number of States: Request a sufficient number of excited states (e.g., nstates=10).

-

Solvent Effects (Optional): To simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., SCRF=(PCM,Solvent=Ethanol)).[6]

-

-

Execution: Run the TD-DFT calculation.

-

Analysis: Extract the following from the output:

-

Excitation energies for each state (in eV).

-

Corresponding wavelengths (in nm).

-

Oscillator strength (f) for each transition, which indicates its intensity.

-

The primary molecular orbital contributions to each transition.

-

-

Spectrum Generation: Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis absorption spectrum. Software like GaussSum or Chemcraft can be used for this purpose.[6]

Visualizations

The following diagrams illustrate key workflows and concepts related to the theoretical study of this compound.

References

- 1. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]